molecular formula C13H16Cl2N6OS B2366830 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dichlorothiophene-3-carboxamide CAS No. 2034573-56-1

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dichlorothiophene-3-carboxamide

Cat. No.: B2366830
CAS No.: 2034573-56-1
M. Wt: 375.27
InChI Key: UKGSZZOKXHUIAM-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dichlorothiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H16Cl2N6OS and its molecular weight is 375.27. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been used in the detection of cholesterol

Mode of Action

The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a manner similar to other compounds with a similar structure. For instance, some compounds with a similar structure have been shown to exhibit fluorescence properties when interacting with their targets .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,5-dichlorothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N6OS/c1-20(2)12-17-9(18-13(19-12)21(3)4)6-16-11(22)7-5-8(14)23-10(7)15/h5H,6H2,1-4H3,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGSZZOKXHUIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(SC(=C2)Cl)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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